(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride
Overview
Description
Scientific Research Applications
Molecular Structure and Chemical Reactivities
- Study on Condensation Products : A study investigated the molecular structure and chemical reactivities of condensation products related to o-substituted benzylidenacetylacetone with hydrazine dihydrochloride. It detailed the synthesis of various compounds, including those related to methoxybenzyl groups, and analyzed their reactivities through different reactions (Kurihara et al., 1975).
Fluorescent Probes and Sensing Systems
- Fluorescent Probe Development : Research into the development of a next-generation fluorescent probe utilizing hydrazine has been conducted. This includes the synthesis of a novel probe with high selectivity and sensitivity, capable of tracing hydrazine in various environments through fluorescence transformation (Jung et al., 2019).
Synthesis and Biological Activities
Synthesis of Triazoles and Thiadiazoles : A series of compounds, including 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, were synthesized using potassium hydrazinecarbodithioate salts. These compounds, containing various methoxybenzyl groups, demonstrated significant biological activities such as urease inhibition, antioxidant, and antibacterial properties (Hanif et al., 2012).
Antimicrobial and Anticancer Properties : Research into thiazole and imidazolidinone derivatives, including compounds with 3-methoxy-2-hydroxybenzylidene-hydrazine structures, explored their antimicrobial and anticancer properties. This study provides insight into the potential therapeutic applications of these compounds (Sherif et al., 2013).
Pharmaceutical Development and Applications
HIV Integrase Inhibitor : A study on a potent HIV integrase inhibitor, involving a molecule with a structure related to hydrazine groups, revealed important insights into the drug's solid-state structure and mechanism of action. This research contributes to understanding the interaction of such drugs with their targets (Bacsa et al., 2013).
Antibacterial and Anticancer Derivatives : The synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, related to hydrazine, was studied for their potential antibacterial and anticancer properties. This provides an example of how derivatives of hydrazine compounds can be leveraged in pharmaceutical research (Ahsan et al., 2016).
properties
IUPAC Name |
(4-fluoro-3-methoxyphenyl)methylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O.2ClH/c1-12-8-4-6(5-11-10)2-3-7(8)9;;/h2-4,11H,5,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVJRMPQZJVMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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